![molecular formula C15H15N3O6S B4773362 N-(4-{[(4-methoxy-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4773362.png)
N-(4-{[(4-methoxy-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide
Overview
Description
N-(4-{[(4-methoxy-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide is a compound that has gained significant attention in the scientific community due to its potential applications in research. It is commonly referred to as MNPA and has been synthesized using various methods.
Scientific Research Applications
MNPA has been used in various scientific research applications, including the development of new drugs. It has been found to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of various diseases. MNPA has also been used in the study of protein-protein interactions and has shown promising results in the inhibition of cancer cell growth.
Mechanism of Action
MNPA inhibits the activity of certain enzymes by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, leading to a decrease in their activity. This mechanism of action makes MNPA a potential candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
MNPA has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to a decrease in their activity. MNPA has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
MNPA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research purposes. However, MNPA has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Future Directions
There are several future directions for the research on MNPA. One area of interest is the development of MNPA-based drugs for the treatment of various diseases. Another area of interest is the study of the protein-protein interactions that are inhibited by MNPA. Further research is also needed to determine the optimal conditions for the synthesis and use of MNPA in lab experiments.
Conclusion:
MNPA is a compound that has gained significant attention in the scientific community due to its potential applications in research. It has been synthesized using various methods and has been found to have several scientific research applications. MNPA inhibits the activity of certain enzymes, has anti-inflammatory properties, and has several advantages and limitations for lab experiments. There are several future directions for the research on MNPA, including the development of MNPA-based drugs for the treatment of various diseases and the study of the protein-protein interactions that are inhibited by MNPA.
properties
IUPAC Name |
N-[4-[(4-methoxy-2-nitrophenyl)sulfonylamino]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6S/c1-10(19)16-11-3-5-12(6-4-11)17-25(22,23)15-8-7-13(24-2)9-14(15)18(20)21/h3-9,17H,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEXJPOBJSJOQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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